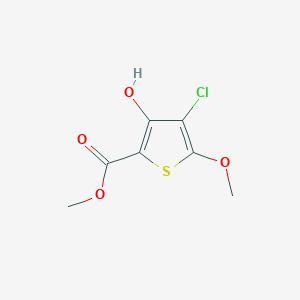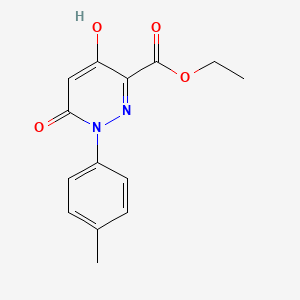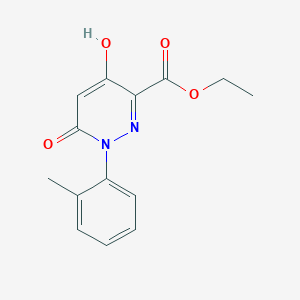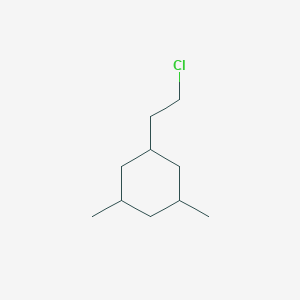
4-(Cyclopentylméthyl)pipéridine
Vue d'ensemble
Description
4-(Cyclopentylmethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Applications De Recherche Scientifique
4-(Cyclopentylmethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-hypertensive, anti-ulcer, and antimicrobial effects .
Mode of Action
Piperidine derivatives have been shown to interact with a broad spectrum of molecular targets, including kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules .
Biochemical Pathways
Piperidine derivatives have been reported to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .
Pharmacokinetics
Piperine, a piperidine alkaloid, has been reported to have bioavailability enhancing abilities .
Result of Action
Piperidine derivatives have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory , and they can perform several other anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in high Bax:Bcl-2 ratio .
Analyse Biochimique
Biochemical Properties
4-(Cyclopentylmethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of other substances. Additionally, 4-(Cyclopentylmethyl)piperidine has been shown to bind to certain receptors, such as the nicotinic acetylcholine receptor, modulating neurotransmission and cellular signaling pathways .
Cellular Effects
The effects of 4-(Cyclopentylmethyl)piperidine on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and neuronal communication. In addition, 4-(Cyclopentylmethyl)piperidine affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in altered expression of genes involved in cellular metabolism, growth, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 4-(Cyclopentylmethyl)piperidine involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, 4-(Cyclopentylmethyl)piperidine can inhibit or activate transcription factors, resulting in changes in gene expression. These molecular interactions ultimately influence cellular function and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopentylmethyl)piperidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Cyclopentylmethyl)piperidine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to 4-(Cyclopentylmethyl)piperidine has been associated with changes in cellular metabolism and function, including alterations in energy production and cellular growth .
Dosage Effects in Animal Models
The effects of 4-(Cyclopentylmethyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, 4-(Cyclopentylmethyl)piperidine can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range results in significant changes in physiological and biochemical parameters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of cyclopentylmethylamine with 1,5-dibromopentane under basic conditions can yield 4-(Cyclopentylmethyl)piperidine. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Another method involves the reductive amination of cyclopentylmethyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of 4-(Cyclopentylmethyl)piperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is crucial in industrial settings to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopentylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides or ketones.
Reduction: Secondary amines or alcohols.
Substitution: Substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
4-(Cyclopentylmethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the cyclopentylmethyl group.
4-Methylpiperidine: A similar compound with a methyl group instead of a cyclopentylmethyl group.
4-Benzylpiperidine: A derivative with a benzyl group, which has different steric and electronic properties.
The uniqueness of 4-(Cyclopentylmethyl)piperidine lies in the presence of the cyclopentylmethyl group, which can influence its chemical reactivity, binding affinity, and pharmacological properties.
Propriétés
IUPAC Name |
4-(cyclopentylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPWYXBDPSDLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)





![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)






